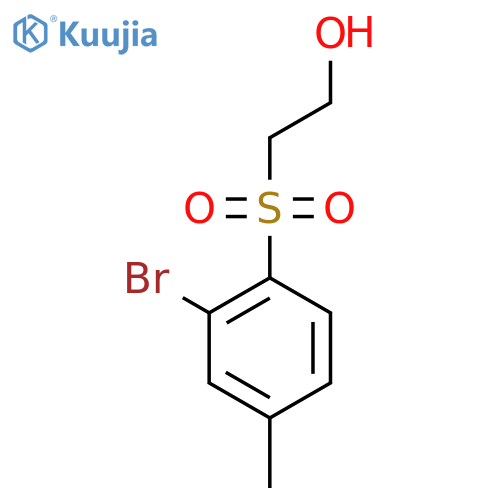

Cas no 90561-22-1 (2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol)

90561-22-1 structure

商品名:2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol

CAS番号:90561-22-1

MF:C9H11BrO3S

メガワット:279.150840997696

MDL:MFCD28125481

CID:4719359

2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol 化学的及び物理的性質

名前と識別子

-

- 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol

-

- MDL: MFCD28125481

- インチ: 1S/C9H11BrO3S/c1-7-2-3-9(8(10)6-7)14(12,13)5-4-11/h2-3,6,11H,4-5H2,1H3

- InChIKey: PCVSPRWNDXJZMI-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C)C=CC=1S(CCO)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 270

- トポロジー分子極性表面積: 62.8

2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B115665-250mg |

2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol |

90561-22-1 | 250mg |

$ 930.00 | 2022-06-07 | ||

| TRC | B115665-500mg |

2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol |

90561-22-1 | 500mg |

$ 1540.00 | 2022-06-07 | ||

| abcr | AB403751-5g |

2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol; . |

90561-22-1 | 5g |

€1846.50 | 2025-02-17 | ||

| abcr | AB403751-1 g |

2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol |

90561-22-1 | 1 g |

€651.60 | 2023-07-19 | ||

| abcr | AB403751-1g |

2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol; . |

90561-22-1 | 1g |

€651.60 | 2025-02-17 |

2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol 関連文献

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

90561-22-1 (2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol) 関連製品

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 124-83-4((1R,3S)-Camphoric Acid)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:90561-22-1)2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol

清らかである:99%/99%

はかる:1g/5g

価格 ($):386.0/1094.0